molecular formula C7H14BrNO3 B11869171 (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide

Cat. No.: B11869171
M. Wt: 240.09 g/mol
InChI Key: KDGRZZDZUMTGHO-IBTYICNHSA-N
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Description

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide is a chemical compound with the molecular formula C7H14BrNO3 and a molecular weight of 240.09 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
  • (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate sulfate

Uniqueness

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H14BrNO3

Molecular Weight

240.09 g/mol

IUPAC Name

methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrobromide

InChI

InChI=1S/C7H13NO3.BrH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

KDGRZZDZUMTGHO-IBTYICNHSA-N

Isomeric SMILES

COC(=O)[C@@H]1COCC[C@@H]1N.Br

Canonical SMILES

COC(=O)C1COCCC1N.Br

Origin of Product

United States

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